

# Suzuki and Sonogashira coupling reactions for 1-Nitro-4-phenylethynyl-benzene

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## Compound of Interest

Compound Name: 1-Nitro-4-phenylethynyl-benzene

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An essential objective in medicinal chemistry and materials science is the synthesis of diarylalkynes, with **1-Nitro-4-phenylethynyl-benzene** serving as a key structural motif and synthetic intermediate. Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira and Suzuki couplings, are cornerstone methodologies for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the synthesis of **1-Nitro-4-phenylethynyl-benzene**, with a primary focus on the Sonogashira reaction as the most direct and efficient route. The applicability of the Suzuki coupling for this specific transformation is also discussed.

## Sonogashira Coupling: The Primary Synthetic Route

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and often a copper co-catalyst.<sup>[1]</sup> This reaction is highly effective for synthesizing **1-Nitro-4-phenylethynyl-benzene** from precursors like 1-halo-4-nitrobenzene and phenylacetylene under mild conditions.<sup>[1]</sup>

## Quantitative Data Summary

The following table summarizes various reported conditions for the Sonogashira coupling synthesis of **1-Nitro-4-phenylethynyl-benzene**.

Catalyst System	Aryl Halide	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
Pd(0)@TpPa-1	Aryl Iodide	K <sub>2</sub> CO <sub>3</sub>	Methanol	105	6	74	[2]
Ni NPs-rGO / Cul	Aryl Halide	K <sub>2</sub> CO <sub>3</sub>	NMP	120	4	93	[3]
Pd(OAc) <sub>2</sub> / DABCO	1-Iodo-4-nitrobenzene	DABCO	N/A	N/A	N/A	High TONs	[4]
Pd(OAc) <sub>2</sub>	1-Iodo-4-nitrobenzene	Dabco	N/A	N/A	N/A	Quantitative	[5]

N/A: Not explicitly available in the cited abstract. NMP: N-methyl-2-pyrrolidone. TONs: Turnover Numbers.

## Experimental Protocols

### Protocol 1: Synthesis using a Heterogeneous Palladium Catalyst (Pd(0)@TpPa-1)

This protocol is adapted from a procedure utilizing a covalent organic framework-supported palladium catalyst.[2]

#### Materials:

- Aryl iodide (e.g., 1-Iodo-4-nitrobenzene) (3.0 mmol)
- Phenylacetylene (3.3 mmol)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (6 mmol, 829 mg)
- Pd(0)@TpPa-1 catalyst (15 mg)
- Dry Methanol (10 mL)

- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Two-neck round-bottom flask, condenser, magnetic stirrer, nitrogen line

#### Procedure:

- Charge a two-neck round-bottom flask with 1-iodo-4-nitrobenzene (3.0 mmol), phenylacetylene (3.3 mmol), and potassium carbonate (6 mmol).
- Add 10 mL of dry methanol to the flask.
- Bubble nitrogen gas through the solution for 30 minutes to create an inert atmosphere.
- Add the  $\text{Pd}(0)@\text{TpPa-1}$  catalyst (15 mg) to the reaction mixture.
- Heat the mixture to 105 °C and stir for 6 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to recover the catalyst.
- Extract the product from the filtrate with dichloromethane (3 x 25 mL).
- Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 1-Nitro-4-(phenylethynyl)benzene. The product is a yellow solid with a melting point of 120-121 °C.[2]

#### Protocol 2: Synthesis using a Magnetically Recoverable Nickel Catalyst

This protocol utilizes nickel nanoparticles supported on reduced graphene oxide (Ni NPs-rGO) and is adapted from the literature.[3]

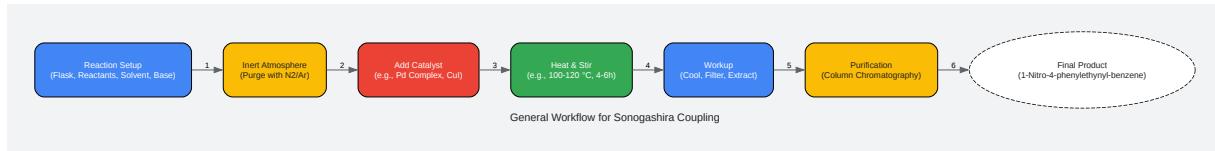
#### Materials:

- 1-Halo-4-nitrobenzene (1 mmol)
- Phenylacetylene (1.5 mmol)
- Potassium Carbonate ( $K_2CO_3$ ) (3 mmol)
- Copper(I) Iodide ( $CuI$ ) (0.08 mmol)
- Ni NPs-rGO catalyst (25 mg, 0.15 mmol Ni)
- N-methyl-2-pyrrolidone (NMP) (5 mL)
- Ethyl acetate
- Anhydrous Sodium Sulfate ( $Na_2SO_4$ )
- Round-bottom flask, condenser, magnetic stirrer, external magnet

#### Procedure:

- In a round-bottom flask, combine 1-halo-4-nitrobenzene (1 mmol), phenylacetylene (1.5 mmol), potassium carbonate (3 mmol), and  $CuI$  (0.08 mmol).
- Add a suspension of the Ni NPs-rGO catalyst (25 mg) in NMP (5 mL).
- Stir the reaction mixture at 120 °C for 4 hours.
- Monitor the reaction by TLC.
- After completion, cool the mixture and separate the magnetic catalyst using an external magnet.
- Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 10 mL).
- Dry the combined organic phases over anhydrous sodium sulfate and concentrate in a vacuum.
- Purify the product by column chromatography (silica gel, EtOAc/hexanes) to obtain 1-nitro-4-(phenylethynyl)benzene.[3]

## Visualizations: Sonogashira Reaction



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Caption: Experimental workflow for the synthesis of **1-Nitro-4-phenylethynyl-benzene**.

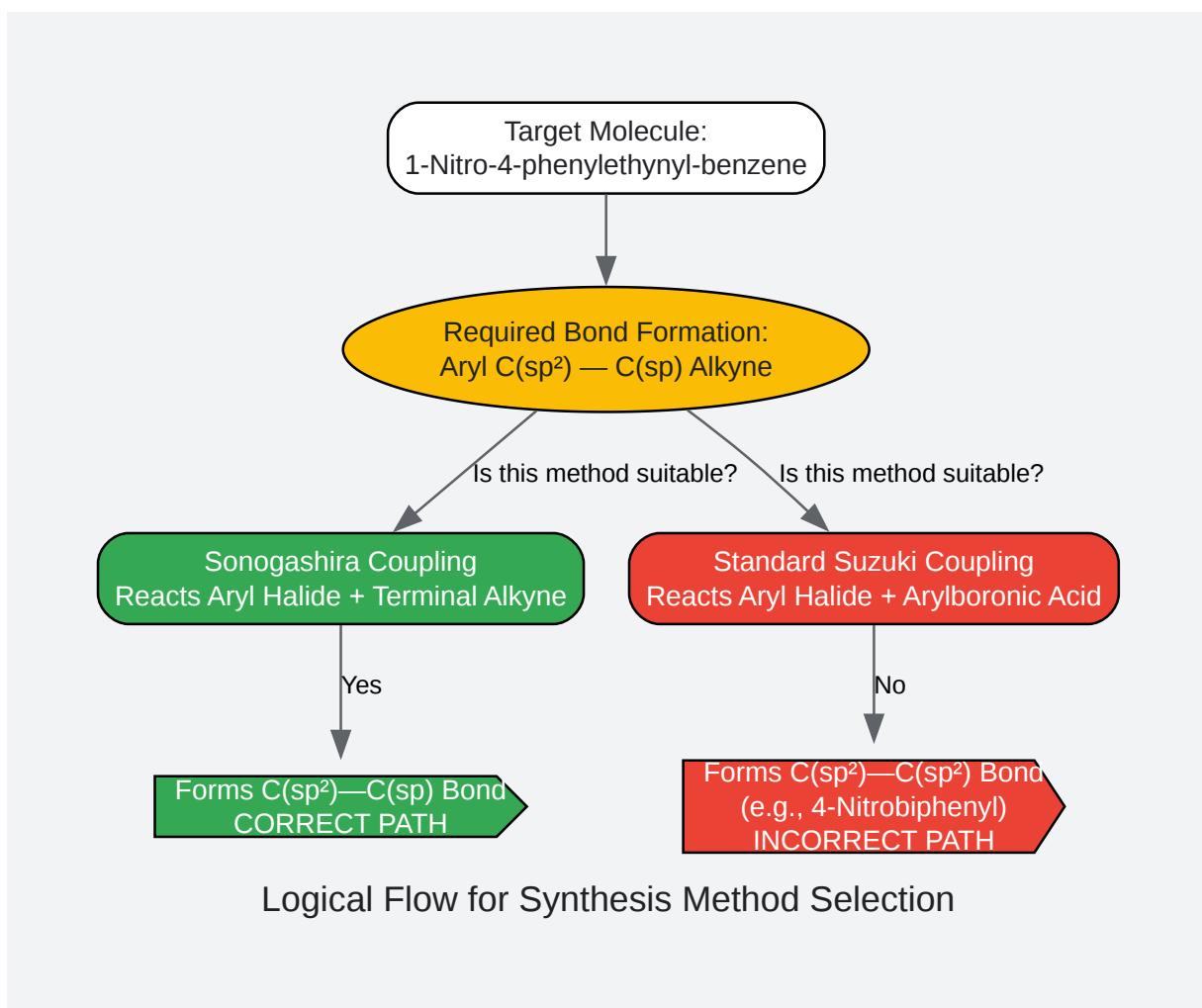
## Discussion on the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon single bond by coupling an organoboron compound (like a boronic acid) with an organic halide or triflate.<sup>[6]</sup> It is exceptionally useful for synthesizing biaryls, styrenes, and polyolefins.  
[\[6\]](#)

However, the standard Suzuki reaction is not the appropriate method for synthesizing **1-Nitro-4-phenylethynyl-benzene**. The goal of this synthesis is to form a C(sp<sup>2</sup>)-C(sp) triple bond, whereas the conventional Suzuki coupling is designed to form C(sp<sup>2</sup>)-C(sp<sup>2</sup>) single bonds. For instance, reacting 1-bromo-4-nitrobenzene with phenylboronic acid via Suzuki coupling would yield 4-nitro-1,1'-biphenyl, not the desired alkyne product.<sup>[7][8]</sup>

While variations of the Suzuki reaction using alkynylboron compounds exist, the Sonogashira coupling remains the most direct, efficient, and well-documented method for coupling terminal alkynes with aryl halides.

## Visualization: Reaction Choice Logic



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